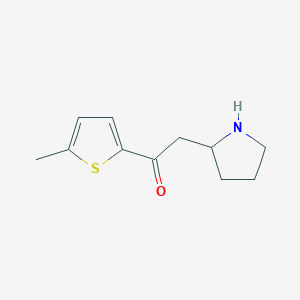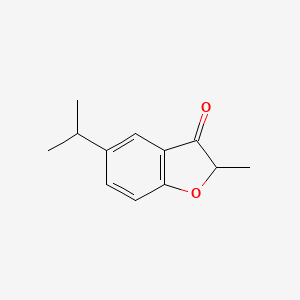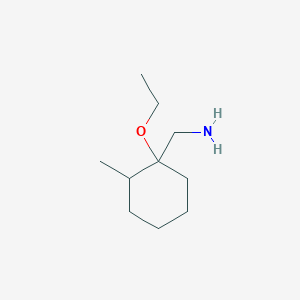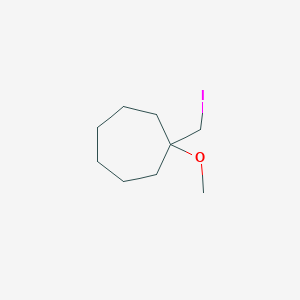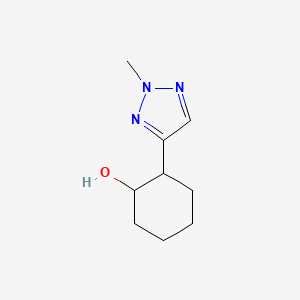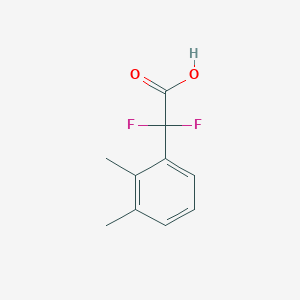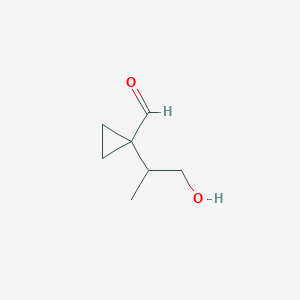![molecular formula C11H16FNO2 B13304540 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and an aminoethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable phenol derivative, followed by the introduction of the aminoethyl and hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The hydroxypropyl and aminoethyl groups contribute to its solubility and reactivity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor binding, and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorophenol: Shares the fluorophenol core but lacks the hydroxypropyl and aminoethyl groups.
4-Fluoro-2-hydroxyaniline: Similar structure with a fluorine atom and a hydroxy group but different substitution pattern.
5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol: A closely related compound with a different position of the hydroxypropyl group.
Uniqueness
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both hydroxypropyl and aminoethyl groups enhances its solubility and ability to interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
5-fluoro-2-[1-(2-hydroxypropylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-7(14)6-13-8(2)10-4-3-9(12)5-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3 |
InChI Key |
XANCXORUHDNVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=C(C=C(C=C1)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


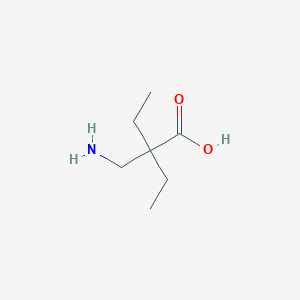

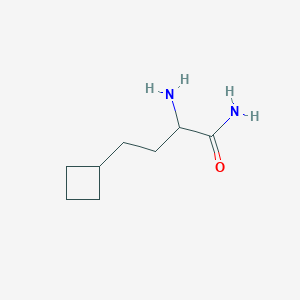
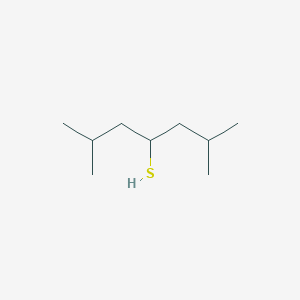
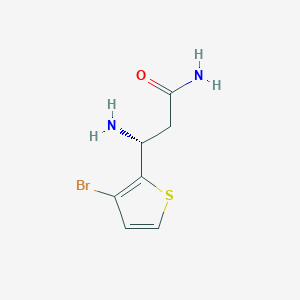
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)

